7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule belonging to the class of quinazoline derivatives. Its unique structure incorporates a piperazine moiety and a tetrahydroquinazoline framework, which contributes to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C28H26N4O4
- Molecular Weight : 482.54 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, making it a candidate for neurodegenerative disease treatments like Alzheimer's disease .
- Receptor Binding : It exhibits affinity for specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and influencing various neuropharmacological effects.
Biological Activities
The compound has demonstrated a range of biological activities in various studies:
Antifilarial Activity
Research indicates that derivatives similar to this compound have shown promising antifilarial activity. For instance, studies on benzopyrones suggest that they possess macrofilaricidal and microfilaricidal properties . This highlights the potential for developing new antifilarial agents based on the structural framework of quinazolines.
Anticancer Potential
Quinazoline derivatives are known for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor cell proliferation through various pathways. Further studies are necessary to elucidate specific mechanisms involved.
Anti-inflammatory Effects
Certain derivatives have exhibited anti-inflammatory properties, which can be beneficial in treating conditions characterized by excessive inflammation. The presence of the piperazine moiety may enhance these effects by modulating inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with other structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Bromoquinazoline-2,4(1H,3H)-dione | Bromine substitution at position 6 | Antimicrobial |
1,3-Bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]quinazoline-2,4(1H,3H)-dione | Triazole substituents | Anticancer |
Dibenzyl 2,2’-(6-Bromo-2,4-dioxoquinazoline) | Benzyl ether modifications | Anti-inflammatory |
This comparative analysis illustrates that while many quinazoline derivatives exhibit significant biological activities, the specific combination of functional groups in This compound may confer unique pharmacological properties.
Properties
IUPAC Name |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c1-18-3-8-23(9-4-18)32-27(35)24-12-7-21(17-25(24)29-28(32)36)26(34)31-15-13-30(14-16-31)22-10-5-20(6-11-22)19(2)33/h3-6,8-11,21,24-25H,7,12-17H2,1-2H3,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJAZYOGHZUCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3CCC(CC3NC2=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.